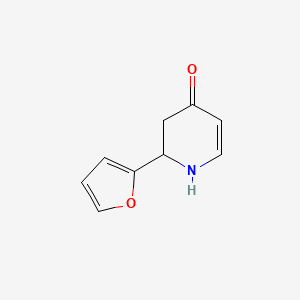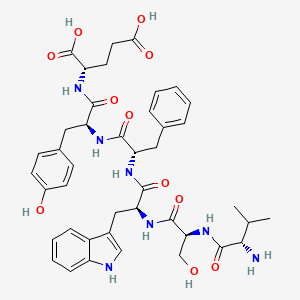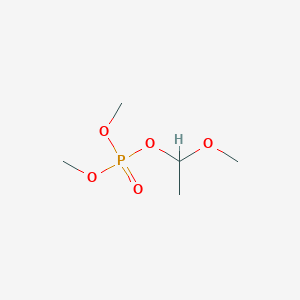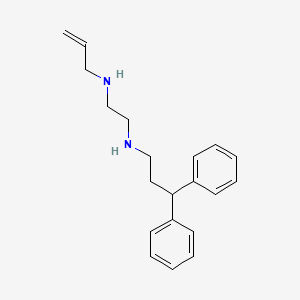
methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the compound. This process often involves the use of chiral catalysts and reagents to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors and continuous processing to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .
化学反応の分析
Types of Reactions
Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the double bonds results in a saturated hydrocarbon .
科学的研究の応用
Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the conjugated diene system allow it to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxyalkenes and methyl esters, such as:
- Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate
- This compound
- This compound .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a hydroxyl group and a conjugated diene system. This unique combination of features allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways .
特性
CAS番号 |
820245-07-6 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate |
InChI |
InChI=1S/C13H22O3/c1-4-5-6-7-11(2)8-9-12(14)10-13(15)16-3/h4,7,12,14H,1,5-6,8-10H2,2-3H3/t12-/m1/s1 |
InChIキー |
IQIAZCGRRZSNKY-GFCCVEGCSA-N |
異性体SMILES |
CC(=CCCC=C)CC[C@H](CC(=O)OC)O |
正規SMILES |
CC(=CCCC=C)CCC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)

![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)

![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)



